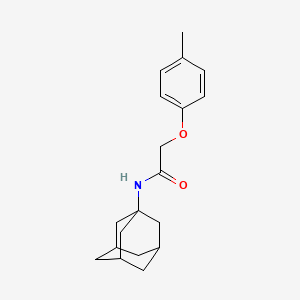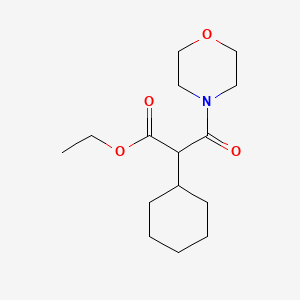
ethyl 2-cyclohexyl-3-(4-morpholinyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyclohexyl-3-(4-morpholinyl)-3-oxopropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ECO, and it is a white crystalline powder with a molecular weight of 315.4 g/mol. ECO has a cyclohexyl group, a morpholinyl group, and an ethyl ester group, which makes it a versatile compound for various applications.
Mécanisme D'action
ECO is known to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition results in an increase in the levels of acetylcholine, which is a neurotransmitter that plays a critical role in cognitive function. ECO also has an anticonvulsant effect, which makes it a potential candidate for the treatment of epilepsy.
Biochemical and Physiological Effects
Studies have shown that ECO has a low toxicity profile and does not cause adverse effects on the liver and kidney. ECO has been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ECO has also been shown to have an analgesic effect, which makes it a potential candidate for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
ECO has several advantages for laboratory experiments. It is readily available, easy to synthesize, and has a high purity level. ECO is also stable under normal laboratory conditions and can be stored for an extended period without degradation. However, ECO has some limitations in laboratory experiments. It is not soluble in water, which makes it challenging to use in aqueous solutions. ECO is also sensitive to light and heat, which can lead to degradation.
Orientations Futures
ECO has several potential future directions for research. One of the significant areas of research is in the development of new drugs for the treatment of various diseases. ECO can be used as an intermediate in the synthesis of new drugs with improved efficacy and fewer side effects. Another potential area of research is in the development of new insecticides, herbicides, and fungicides. ECO can be used as a starting material in the synthesis of new compounds with improved activity and specificity.
Conclusion
In conclusion, ECO is a versatile compound with significant potential applications in various fields. Its synthesis method has been optimized to ensure high yield and purity of the product. ECO has a low toxicity profile and has been shown to have several biochemical and physiological effects. ECO has several advantages for laboratory experiments, but it also has some limitations. ECO has several potential future directions for research, and it is an exciting compound to study.
Méthodes De Synthèse
The synthesis of ECO involves the reaction of cyclohexanone, morpholine, and ethyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by recrystallization. This synthesis method has been optimized to ensure high yield and purity of the product.
Applications De Recherche Scientifique
ECO has been extensively studied for its potential applications in various fields. One of the significant areas of application is in the synthesis of pharmaceuticals. ECO is used as an intermediate in the synthesis of various drugs, such as antipsychotics and antihypertensives. ECO is also used in the synthesis of insecticides, herbicides, and fungicides.
Propriétés
IUPAC Name |
ethyl 2-cyclohexyl-3-morpholin-4-yl-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-2-20-15(18)13(12-6-4-3-5-7-12)14(17)16-8-10-19-11-9-16/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZRSJWEOOFMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

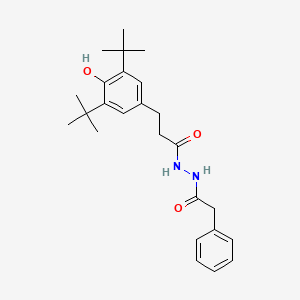
![3-[(4-iodophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5174057.png)
![methyl 5-{{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}[3-(dimethylamino)propyl]amino}-5-oxopentanoate](/img/structure/B5174071.png)
![2-chloro-4-methyl-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5174077.png)
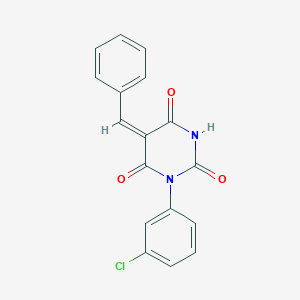
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174087.png)
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174095.png)
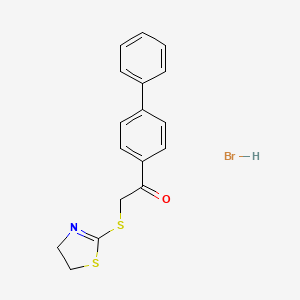
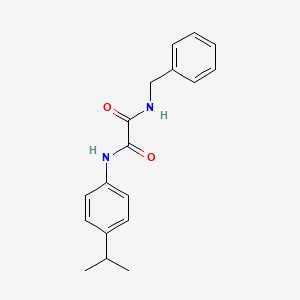
![2-[(phenoxyacetyl)amino]-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5174108.png)
![3-(4-bromobenzyl)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5174110.png)
![methyl 3-{[4-(acetylamino)benzoyl]amino}-2-methylbenzoate](/img/structure/B5174122.png)
![N-{3-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5174130.png)
